![molecular formula C17H20N2O B213710 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea](/img/structure/B213710.png)

1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

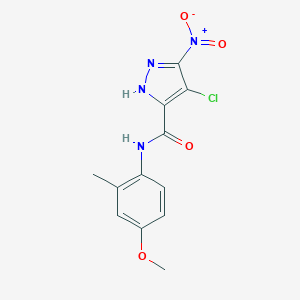

Descripción

1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea, also known as methylenebis(4-methylphenyl) diisocyanate, is a chemical compound commonly used in the production of polyurethane foams, coatings, adhesives, and elastomers. This compound is a diisocyanate, which means it contains two isocyanate groups (-N=C=O) that can react with other compounds to form polyurethane polymers.

Aplicaciones Científicas De Investigación

1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea has been widely used in scientific research as a crosslinking agent for the preparation of polyurethane-based materials. These materials have a wide range of applications in various fields such as biomedical engineering, drug delivery, and tissue engineering. The use of 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea in the preparation of polyurethane-based materials allows for the tailoring of the material's properties such as mechanical strength, biocompatibility, and degradation rate.

Mecanismo De Acción

The mechanism of action of 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea in the preparation of polyurethane-based materials involves the reaction of the isocyanate groups with other compounds such as polyols or amines. This reaction results in the formation of urethane or urea linkages, which are responsible for the formation of the polyurethane polymer. The crosslinking of the polymer occurs through the reaction of the isocyanate groups with water or other functional groups present in the polymer matrix.

Biochemical and Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea. However, studies have shown that exposure to diisocyanates such as 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea can cause respiratory irritation, asthma, and other respiratory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea in the preparation of polyurethane-based materials offers several advantages such as the ability to tailor the material's properties, biocompatibility, and degradation rate. However, the use of diisocyanates such as 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea requires strict safety precautions due to their toxicity and potential health hazards.

Direcciones Futuras

There are several future directions for the use of 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea in scientific research. One direction is the development of polyurethane-based materials for tissue engineering applications such as the regeneration of bone, cartilage, and skin. Another direction is the development of polyurethane-based materials for drug delivery applications. The use of 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea in the preparation of these materials allows for the controlled release of drugs over a prolonged period of time. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to the production of polyurethane-based materials with improved properties and performance.

Conclusion

1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea is a chemical compound commonly used in the production of polyurethane-based materials. Its use in scientific research offers several advantages such as the ability to tailor the material's properties, biocompatibility, and degradation rate. However, the use of diisocyanates such as 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea requires strict safety precautions due to their potential health hazards. The future directions for the use of 1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea in scientific research include the development of polyurethane-based materials for tissue engineering and drug delivery applications, as well as the optimization of existing synthesis methods.

Métodos De Síntesis

1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea can be synthesized by reacting 4-methylphenyl isocyanate with 4-methylphenyl amine in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds through the formation of an intermediate carbodiimide, which then reacts with another molecule of 4-methylphenyl isocyanate to form the final product.

Propiedades

Nombre del producto |

1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea |

|---|---|

Fórmula molecular |

C17H20N2O |

Peso molecular |

268.35 g/mol |

Nombre IUPAC |

1-(4-methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea |

InChI |

InChI=1S/C17H20N2O/c1-12-4-8-15(9-5-12)14(3)18-17(20)19-16-10-6-13(2)7-11-16/h4-11,14H,1-3H3,(H2,18,19,20) |

Clave InChI |

VYKIPRLCVUKUDX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=C(C=C2)C |

SMILES canónico |

CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=C(C=C2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]benzoate](/img/structure/B213632.png)

![N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide](/img/structure/B213635.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213636.png)

![N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B213638.png)

![1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213639.png)

![5-[(4-fluorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213640.png)

![5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B213641.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide](/img/structure/B213642.png)

![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B213643.png)

![Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B213644.png)

![4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide](/img/structure/B213648.png)